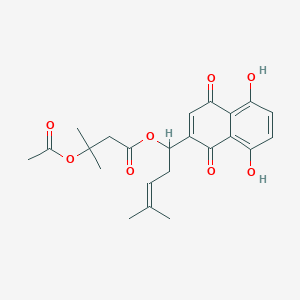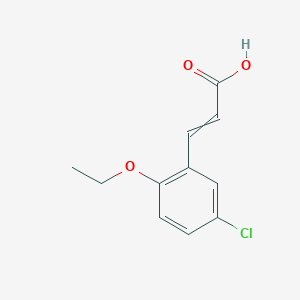![molecular formula C22H31ClN6O B15149954 4-({[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl]amino}methyl)piperidin-3-ol hydrochloride](/img/structure/B15149954.png)
4-({[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl]amino}methyl)piperidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CT7001 hydrochloride, also known as Samuraciclib, is a novel, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 plays a crucial role in regulating the cell cycle and transcription, making it a promising target for cancer therapy. CT7001 hydrochloride has shown preclinical activity in various cancer models, including breast cancer, colon cancer, and acute myeloid leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CT7001 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of CT7001 hydrochloride likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization and chromatography to isolate the final product. The exact industrial production methods are proprietary and not publicly available .
Analyse Des Réactions Chimiques
Types of Reactions
CT7001 hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving CT7001 hydrochloride include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvents, depend on the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of CT7001 hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .
Applications De Recherche Scientifique
CT7001 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of CDK7 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of CDK7 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, prostate cancer, and acute myeloid leukemia. .
Mécanisme D'action
CT7001 hydrochloride exerts its effects by selectively inhibiting CDK7, a key regulator of the cell cycle and transcription. By binding to the ATP-binding site of CDK7, CT7001 hydrochloride prevents the phosphorylation of RNA polymerase II and other CDK substrates, leading to the suppression of transcription and cell cycle arrest. This inhibition results in the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor splice variants .
Comparaison Avec Des Composés Similaires
CT7001 hydrochloride is unique among CDK7 inhibitors due to its oral bioavailability and selectivity. Similar compounds include:
SY-1365: Another CDK7 inhibitor with preclinical activity in various cancer models.
SY-5609: A selective CDK7 inhibitor currently in clinical trials.
LY3405105: A CDK7 inhibitor with potential therapeutic applications in cancer.
Compared to these compounds, CT7001 hydrochloride has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various cancers .
Propriétés
Formule moléculaire |
C22H31ClN6O |
|---|---|
Poids moléculaire |
431.0 g/mol |
Nom IUPAC |
4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H |
Clé InChI |
YMNPLAHCOLEZJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-acetylnaphthalen-1-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B15149873.png)

![4-phenyl-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B15149883.png)
![2,2,5,8-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium](/img/structure/B15149884.png)
![4-[(E)-(3-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B15149885.png)
![N-(2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B15149892.png)
![N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B15149894.png)
![4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149898.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide](/img/structure/B15149911.png)
![[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile](/img/structure/B15149916.png)
![3,3-dimethyl-2-oxobutyl 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15149934.png)
![2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B15149938.png)

![N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide](/img/structure/B15149949.png)
